ethyl N-(2-methylphenyl)glycinate
Description
Significance of Glycine (B1666218) Derivatives as Synthetic Intermediates
Glycine, the simplest proteinogenic amino acid, and its derivatives are fundamental building blocks in organic synthesis. tandfonline.comnih.gov Their importance stems from their bifunctional nature, possessing both an amine and a carboxylic acid group (or its ester), allowing for a wide range of chemical transformations. nih.gov Glycine derivatives serve as versatile synthons for the preparation of more complex molecules, including peptides, peptidomimetics, and a variety of heterocyclic compounds. tandfonline.comrsc.org Researchers have utilized glycine equivalents in reactions like Michael additions to produce sterically constrained α-amino acids. nih.gov Furthermore, the direct alkylation of glycine derivatives can be achieved through methods like photoinduced palladium catalysis, highlighting the ongoing development of novel synthetic methodologies. acs.org
Relevance of Aromatic Amine Functionalization in Glycinate (B8599266) Scaffolds
The functionalization of glycinate scaffolds with aromatic amines introduces crucial molecular properties that are highly relevant in medicinal chemistry and materials science. Attaching an aromatic ring to the nitrogen atom of a glycine ester, as seen in ethyl N-(2-methylphenyl)glycinate, can significantly influence the molecule's steric and electronic properties. This modification can enhance the binding affinity of the molecule to biological targets through interactions such as pi-stacking. The nature and substitution pattern of the aromatic ring can be fine-tuned to modulate the compound's lipophilicity and solubility, which are critical parameters for drug candidates. acs.org
Overview of Research Trajectories for this compound and Related Analogs
Research involving this compound and its analogs primarily focuses on their application as key intermediates in the synthesis of larger, more complex molecules. A significant area of investigation is their use in the preparation of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The reactivity of the N-substituted glycine ester moiety allows for its incorporation into various molecular frameworks. For instance, these compounds can serve as precursors for the synthesis of substituted indoles and other nitrogen-containing ring systems. The ongoing research into N-substituted glycine oligomers, also known as peptoids, further demonstrates the broad interest in this class of compounds for developing new materials and therapeutic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-methylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-7-5-4-6-9(10)2/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKLSQYYZZRVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl N 2 Methylphenyl Glycinate and Analogous Glycine Esters
Direct N-Alkylation Approaches
Direct N-alkylation methods involve the formation of the nitrogen-carbon bond between the aniline (B41778) derivative and the glycine (B1666218) ester moiety. This can be achieved through nucleophilic substitution reactions or acylation followed by reduction.
Nucleophilic Substitution Reactions
A common and straightforward method for the synthesis of ethyl N-(2-methylphenyl)glycinate involves the nucleophilic substitution of a halide from an α-haloacetic acid ester by an aniline. Specifically, the reaction of 2-methylaniline (o-toluidine) with an ethyl α-haloacetate, such as ethyl bromoacetate (B1195939), provides the target compound. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov The choice of solvent and base can influence the reaction rate and yield. Dipolar aprotic solvents are known to increase the rate of substitution. nih.gov
The general scheme for this reaction is as follows:
2-Methylaniline + Ethyl bromoacetate → this compound + HBr
This approach is widely applicable for the synthesis of various N-aryl glycine esters by simply varying the aniline and the α-haloester starting materials.
Acylation of Glycine Derivatives
An alternative two-step approach involves the acylation of a glycine ester with a derivative of the desired aryl group, followed by a subsequent reaction. For instance, glycine ethyl ester can be acylated with 2-methylbenzoyl chloride to form ethyl 2-((2-methylbenzoyl)amino)acetate. lookchem.com This amide can then be subjected to further transformations to yield the final product, although this is a less direct route to this compound itself.
A more direct acylation approach to analogous compounds involves the reaction of an amine with an acylating agent. For example, the synthesis of various amide derivatives of ethyl glycinate (B8599266) has been achieved by coupling reactions with different amines. semanticscholar.org
Reductive Amination Strategies
Reductive amination provides another powerful tool for the synthesis of N-aryl glycine esters. This method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.
Hydride Reducing Agents
The reductive amination of 2-methylaniline with ethyl glyoxylate (B1226380) in the presence of a mild reducing agent like sodium cyanoborohydride is a viable method for preparing this compound. orgsyn.org Sodium cyanoborohydride is particularly effective because it is selective for the reduction of the iminium ion over the starting aldehyde or ketone. orgsyn.org
The reaction proceeds in two steps:
2-Methylaniline + Ethyl glyoxylate ⇌ Imine + H₂O
Imine + NaBH₃CN → this compound
This method is generally applicable for the synthesis of a variety of primary, secondary, and tertiary amines. orgsyn.org
Catalytic Hydrogenation Methods
Catalytic hydrogenation is another effective method for the reduction of the imine intermediate formed from an amine and a carbonyl compound. thieme-connect.de In the context of synthesizing this compound, 2-methylaniline and ethyl glyoxylate would be reacted, and the resulting imine hydrogenated over a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often favored in industrial settings due to the use of gaseous hydrogen as the reductant, which is cost-effective and produces water as the only byproduct.
Multi-Component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. The Ugi four-component condensation (U-4CC) is a prominent example of an MCR that can be utilized to synthesize derivatives of α-amino acids. wikipedia.orgorganic-chemistry.org
The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org By carefully selecting the starting materials, N-aryl glycine ester derivatives can be synthesized. For instance, a reaction involving formaldehyde (B43269) (or a suitable equivalent), 2-methylaniline, a carboxylic acid, and an isocyanide could potentially lead to a precursor that can be converted to this compound. The Ugi reaction is known for its high yields and the ability to generate diverse molecular scaffolds. organic-chemistry.org Variations of the Ugi reaction, such as using different components like phenols instead of carboxylic acids (Ugi-Smiles reaction), further expand the synthetic possibilities. wikipedia.org
| Synthetic Method | Reactants | Key Reagents/Catalysts | Product |
| Nucleophilic Substitution | 2-Methylaniline, Ethyl bromoacetate | Base (e.g., Triethylamine) | This compound |
| Reductive Amination (Hydride) | 2-Methylaniline, Ethyl glyoxylate | Sodium cyanoborohydride | This compound |
| Reductive Amination (Catalytic) | 2-Methylaniline, Ethyl glyoxylate | H₂, Pd/C or Raney Nickel | This compound |
| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | None (typically uncatalyzed) | α-acylamino carboxamide |
Condensation-Based Syntheses (e.g., with 1,2-diketones to form spiropyrrolidines)
The synthesis of complex heterocyclic structures from relatively simple starting materials is a cornerstone of modern organic chemistry. N-substituted glycine esters, including this compound, are valuable precursors for the generation of azomethine ylides. These ylides are 1,3-dipoles that can readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles to form five-membered rings. nih.govnih.gov
The reaction of an N-arylglycinate with a carbonyl compound, such as an aldehyde or ketone, can generate an azomethine ylide in situ. This is often achieved through condensation, which can be promoted thermally or by a catalyst. The resulting ylide is a transient species that is trapped by a suitable dipolarophile. nih.gov When a 1,2-dicarbonyl compound is used as the dipolarophile, this cycloaddition can lead to the formation of spiro-oxazolidine (B91167) or spiropyrrolidine frameworks, depending on the reaction conditions and the nature of the reactants. wikipedia.orgmdpi.com The reaction with 1,2-diketones provides a direct route to highly functionalized spiro-heterocycles.
The general mechanism involves the formation of an azomethine ylide from the glycine ester. This ylide then undergoes a 1,3-dipolar cycloaddition with one of the carbonyl groups of the 1,2-diketone. A subsequent intramolecular reaction can lead to the final spiropyrrolidine product. The versatility of this reaction allows for the synthesis of a diverse library of heterocyclic compounds. nih.gov
Table 1: Representative Conditions for Azomethine Ylide Cycloaddition
| Entry | Glycine Derivative | Dipolarophile | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| 1 | N-Aryl Glycine Ester | Aldehyde | Heat | Oxazolidine mdpi.com |
| 2 | α-Amino Acid | Arylaldehyde | Decarboxylation | Pyrrolidine (B122466) nih.gov |
| 3 | N-Alkylglycine Ester | 1,2-Diketone | Lewis Acid (e.g., Ag(I), Cu(I)) | Spiro-heterocycle |
This table presents generalized conditions based on established 1,3-dipolar cycloaddition methodologies. Specific conditions for this compound may require optimization.
Advanced Synthetic Transformations for N-Arylglycinates
Derivatization of Glycine Hydrazide Intermediates
The ester functionality of this compound can be readily converted into a hydrazide. This transformation is typically accomplished through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate. google.comoup.com This reaction is a common procedure for preparing protected peptide hydrazides from their corresponding methyl or ethyl esters. google.com The resulting N-aryl glycine hydrazide is a stable intermediate that serves as a versatile building block for further molecular elaboration. nih.govnih.gov
Peptide hydrazides are valuable as they can be used as thioester surrogates in the chemical synthesis of proteins, a process known as native chemical ligation. iris-biotech.denih.gov The hydrazide can be activated, for example with sodium nitrite, and then converted to a peptide thioester, which can then be ligated to another peptide fragment containing an N-terminal cysteine. nih.gov
Furthermore, the hydrazide moiety can be derivatized through condensation with aldehydes or ketones to form hydrazones. This method allows for the rapid construction of libraries of compounds with diverse functionalities. nih.gov The reduction of these hydrazones yields N-substituted peptoid hydrazides, further expanding the accessible chemical space. nih.govnih.gov
Table 2: Synthesis and Derivatization of Glycine Hydrazide
| Step | Reagents & Conditions | Intermediate/Product | Purpose | Reference |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, DMF or DMA, 2-24h | N-(2-methylphenyl)glycine hydrazide | Conversion of ester to hydrazide | google.com |
| 2a | Aldehyde/Ketone | Hydrazone derivative | Library synthesis, diversification | nih.gov |
Preparation of Sulfonamide-Functionalized Glycine Esters
The incorporation of a sulfonamide group into organic molecules is a common strategy in medicinal chemistry, as this functional group is present in a wide array of pharmaceuticals. nih.gov There are several methods to prepare sulfonamide-functionalized glycine esters.
One prominent approach involves a copper-catalyzed N-arylation reaction. This can involve the coupling of a pre-formed sulfonamide with an aryl halide or boronic acid derivative of the glycine ester. Conversely, a glycine ester bearing a suitable leaving group could be coupled with a sulfonamide. nih.gov A direct, three-component synthesis has been developed that combines an aryl boronic acid, an amine, and a sulfur dioxide surrogate using a copper(II) catalyst to form sulfonamides. nih.gov This methodology could be adapted to incorporate the this compound scaffold.
Another strategy involves the direct sulfonylation of the nitrogen atom of the glycine ester using a sulfonyl chloride in the presence of a base. For N-arylglycinates, this reaction would lead to a sulfonamide where the nitrogen atom is trisubstituted. The synthesis of glycine-based sulfonamides has been reported via a tandem reaction involving the initial reaction of glycine with an arylsulfonyl chloride, followed by further functionalization. google.com
Table 3: Methods for the Synthesis of Sulfonamide-Functionalized Glycine Esters
| Method | Key Reagents | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Coupling | Aryl boronic acid, Amine, DABSO (SO₂ surrogate) | Cu(II) salt | N-Aryl sulfonamide | nih.gov |
| Copper-Catalyzed Oxidative Coupling | Sodium sulfinate, Amine | Copper salt, Oxidant (O₂ or DMSO) | Sulfonamide | rsc.org |
Mechanistic Investigations of Reactions Involving Glycine Esters
Nucleophilic Reactivity Studies
The nitrogen atom in ethyl N-(2-methylphenyl)glycinate possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows the compound to participate in a variety of reactions by attacking electron-deficient centers.
Nucleophilic Attack on Electrophilic Centers (e.g., sulfonamide groups)
The secondary amine of this compound can act as a nucleophile and attack strong electrophilic centers, such as the sulfur atom in sulfonyl chlorides. This reaction is a common method for the synthesis of sulfonamides. The mechanism involves the lone pair of the nitrogen atom attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and after a deprotonation step, the stable N-substituted sulfonamide product is formed.
While specific studies on the reaction of this compound with sulfonyl chlorides are not prevalent, the synthesis of structurally similar compounds, such as methyl N-(2-ethylphenyl)-N-(phenylsulfonyl)glycinate, follows this pathway. This indicates the general reactivity of N-aryl glycine (B1666218) esters towards sulfonyl derivatives.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
The amine group of this compound can serve as the nucleophile in an SNAr reaction. The mechanism proceeds in two steps:
Addition: The nucleophilic amine attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing groups. masterorganicchemistry.comyoutube.com
Elimination: The aromaticity is restored by the elimination of the leaving group (e.g., a halide). youtube.com
For this compound to effectively participate in an SNAr reaction, the aryl halide substrate must be highly activated with potent electron-withdrawing groups. masterorganicchemistry.com For example, a reaction with a compound like 2,4-dinitrofluorobenzene would be expected to proceed via this pathway. masterorganicchemistry.com
Ester Hydrolysis Kinetics and Equilibrium
The ester functional group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by either acid or base and is reversible.
Under basic conditions, hydrolysis typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding a carboxylate salt.
Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A similar tetrahedral intermediate is formed, and following proton transfer, ethanol (B145695) is eliminated to yield the carboxylic acid.
The kinetics of ester hydrolysis can be monitored by measuring the change in concentration of a reactant or product over time. researchgate.netnitt.edu For instance, the rate of acid-catalyzed hydrolysis can be determined by titrating the amount of carboxylic acid produced at various time intervals. nitt.edu The rate constant (k) provides a quantitative measure of the reaction speed.
The following interactive table presents hypothetical data for the acid-catalyzed hydrolysis of this compound, illustrating how the concentration of the ester might change over time.
| Time (minutes) | Ester Concentration [M] | ln[Ester] |
|---|---|---|
| 0 | 0.100 | -2.303 |
| 10 | 0.082 | -2.501 |
| 20 | 0.067 | -2.703 |
| 30 | 0.055 | -2.900 |
| 40 | 0.045 | -3.101 |
| 50 | 0.037 | -3.297 |
| 60 | 0.030 | -3.507 |
This data is for illustrative purposes only and does not represent actual experimental results. A plot of ln[Ester] versus time would yield a straight line for a pseudo-first-order reaction, with the slope equal to -k. The rate of hydrolysis is influenced by both steric and electronic factors. The 2-methylphenyl group may exert some steric hindrance around the reaction center, potentially slowing the rate compared to an unsubstituted N-phenylglycine ester.
Condensation Reaction Mechanisms
This compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. A key mechanistic pathway involves the initial formation of an imine (or Schiff base).
In a reaction with an aldehyde (e.g., benzaldehyde), the nucleophilic secondary amine of this compound attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an iminium ion, which is the protonated form of the Schiff base. Subsequent deprotonation yields the neutral Schiff base. Studies on the condensation of ethyl glycinate (B8599266) with benzaldehyde (B42025) confirm that the formation of the Schiff base, N-benzylideneglycine ethyl ester, occurs almost quantitatively. sci-hub.se A similar mechanism is expected for this compound.
Once the Schiff base is formed, the methylene (B1212753) group (α-carbon) adjacent to the ester becomes activated. The electron-withdrawing imine group increases the acidity of the α-protons, facilitating their removal by a base to form a carbanion. This carbanion can then act as a nucleophile, attacking another molecule of the aldehyde in an aldol-type condensation. sci-hub.se
Another important condensation reaction involves the cyclization of hydrazine (B178648) derivatives with β-keto esters to form pyrazolones. nih.govias.ac.in While this compound is not a hydrazine, this reaction highlights a common condensation strategy. For instance, the reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) yields 1-phenyl-3-methyl-5-pyrazolone (Edaravone). ias.ac.in The mechanism involves the nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization via attack on the ester carbonyl, and subsequent elimination of ethanol and water.
Oxidation and Reduction Pathways of Functional Groups
The functional groups within this compound can be targeted through oxidation and reduction reactions.
Oxidation: A significant oxidation reaction for N-aryl glycine esters is the dehydrogenative cross-coupling (DCC) at the α-carbon. nih.govacs.org This reaction forms a new carbon-carbon bond by removing hydrogen atoms from two different molecules. For example, using a copper catalyst and an oxidant like di-tert-butyl peroxide (DTBP), N-aryl glycine esters can be coupled with phenols. nih.govacs.org The proposed mechanism involves the formation of an iminium ion intermediate via oxidation of the N-aryl glycine ester. This electrophilic intermediate is then attacked by the nucleophilic phenol (B47542) in an aromatic electrophilic substitution reaction to form the α-arylated amino acid ester product. nih.gov Electrochemical methods using mediators like n-Bu4NI have also been developed for the efficient α-C-H functionalization of N-arylglycine esters. nih.gov
Reduction: The ester group is the most readily reducible functional group in the molecule. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl carbon, followed by elimination of the ethoxide and a second hydride attack on the resulting aldehyde intermediate to yield the alcohol.
The aromatic ring can also be reduced, although this typically requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature using catalysts like rhodium or ruthenium. The secondary amine and carboxylic acid (if the ester is first hydrolyzed) functional groups are generally stable under these conditions.
Rearrangement Reactions (e.g., Aromatic Amino Claisen Rearrangement)
The Aromatic Amino-Claisen rearrangement is a thermally-induced or acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement of an N-allyl-N-arylamine. This concerted pericyclic reaction proceeds through a six-membered cyclic transition state, leading to the formation of ortho-allylanilines. researchgate.netmasterorganicchemistry.com While the classic Claisen rearrangement involves allyl vinyl ethers, the amino-Claisen is its nitrogen analogue. wikipedia.orgorganic-chemistry.org
The general mechanism involves the movement of six π-electrons in a closed loop, as depicted in the scheme below. The reaction is typically intramolecular and proceeds with a high degree of stereospecificity. wikipedia.org For N-allylanilines, the initial rearrangement yields a dienone intermediate, which then tautomerizes to the aromatic product. researchgate.net
General Mechanism of the Aromatic Amino-Claisen Rearrangement:
In the context of this compound, an analogous rearrangement would require the presence of an allyl group on the nitrogen atom. While there is no direct literature evidence for the aromatic amino-Claisen rearrangement of this compound itself, related N-(1,1-disubstituted-allyl)anilines have been shown to undergo this rearrangement cleanly in the presence of a catalytic amount of p-toluenesulfonic acid. researchgate.net
It is noteworthy that under certain conditions, intramolecular cyclization reactions of N-arylglycine derivatives can lead to the formation of heterocyclic structures like quinolines. jptcp.comnih.govderpharmachemica.com These cyclizations can sometimes be competing pathways to rearrangement reactions. For instance, the synthesis of quinoline (B57606) derivatives from aniline (B41778) and β-ketoesters, known as the Conrad-Limpach-Knorr synthesis, involves a cyclization process. jptcp.com
1,3-Dipolar Cycloaddition Reaction Mechanisms (e.g., Azomethine Ylides)
The 1,3-dipolar cycloaddition of an azomethine ylide is a powerful method for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines and oxazolidines. wikipedia.orgmdpi.comnih.gov Azomethine ylides are 1,3-dipoles of the allyl anion type, characterized by a C-N-C system with four π-electrons. nih.gov
This compound is a suitable precursor for the in-situ generation of an azomethine ylide. The most common method for generating azomethine ylides from N-substituted glycine esters is the condensation with an aldehyde, typically in the presence of a base or via thermal decarboxylation of the corresponding amino acid. nih.gov
The general mechanism for the generation of an azomethine ylide from an N-arylglycine ester and an aldehyde involves the formation of an iminium ion, followed by deprotonation at the α-carbon. This ylide can then react with a dipolarophile in a concerted [3+2] cycloaddition reaction. wikipedia.org
General Mechanism of Azomethine Ylide Formation and Cycloaddition:
The stereochemical outcome of the cycloaddition is controlled by the geometry of the azomethine ylide and the mode of approach of the dipolarophile. nih.gov A variety of dipolarophiles can be employed, including alkenes, alkynes, and carbonyl compounds. mdpi.comnih.gov For instance, the reaction of an azomethine ylide with an alkene leads to the formation of a pyrrolidine (B122466) ring system. wikipedia.org
While specific studies on the 1,3-dipolar cycloaddition reactions of the azomethine ylide derived from this compound are not extensively reported, the general reactivity pattern of N-alkylated and N-arylated glycine esters is well-established. mdpi.comnih.gov For example, reactions of N-alkylated glycine ethyl esters with paraformaldehyde have been shown to yield oxazolidines. mdpi.com
The table below summarizes the types of products that can be obtained from the 1,3-dipolar cycloaddition of azomethine ylides derived from N-substituted glycine esters with various dipolarophiles.
| Dipolarophile | Resulting Heterocycle |
| Alkene | Pyrrolidine |
| Alkyne | Pyrroline |
| Aldehyde | Oxazolidine |
| Ketone | Oxazolidine |
Metalation and Electrophilic Substitution at Amine-Adjacent Positions
The α-position to the nitrogen atom in N-arylglycine esters is susceptible to metalation and subsequent electrophilic substitution. This reactivity allows for the introduction of various substituents at this position, leading to the synthesis of α-substituted α-amino acid derivatives.
A notable example is the copper-catalyzed dehydrogenative cross-coupling (DCC) reaction between N-arylglycine esters and phenols or other electron-rich aromatic compounds. acs.org This reaction, which utilizes an oxidant like di-tert-butyl peroxide (DTBP), is proposed to proceed through a mechanism involving an aromatic electrophilic substitution. acs.org
The proposed mechanism suggests the formation of a copper-containing intermediate that facilitates the generation of an electrophilic species at the α-carbon of the glycine ester. This electrophile then undergoes substitution on the electron-rich aromatic ring of the coupling partner.
Proposed Mechanistic Steps in Dehydrogenative Cross-Coupling:
Oxidation: The oxidant reacts with the copper catalyst and the N-arylglycine ester.
Formation of Electrophile: An electrophilic intermediate is generated at the α-position of the glycine ester.
Electrophilic Aromatic Substitution: The electrophile attacks the electron-rich aromatic ring of the phenol or its derivative.
Rearomatization: The resulting intermediate loses a proton to regenerate the aromaticity of the phenol ring, yielding the α,α-disubstituted amino acid ester.
This methodology provides a direct route to α-aryl-α-amino acid esters with high regioselectivity, favoring ortho-substitution on the phenol ring. acs.org
Below is a table summarizing the outcomes of the dehydrogenative cross-coupling of various N-arylglycine esters with phenols.
| N-Arylglycine Ester | Phenol | Product (α-Aryl-α-amino acid ester) |
| Ethyl N-phenylglycinate | 2-Naphthol | Ethyl N-phenyl-α-(1-hydroxy-2-naphthyl)glycinate |
| Ethyl N-(4-methoxyphenyl)glycinate | Phenol | Ethyl N-(4-methoxyphenyl)-α-(2-hydroxyphenyl)glycinate |
| This compound | 1,3,5-Trimethoxybenzene | Ethyl N-(2-methylphenyl)-α-(2,4,6-trimethoxyphenyl)glycinate |
This type of reaction highlights the utility of metal-catalyzed processes in functionalizing the amine-adjacent position of glycine esters, providing access to complex amino acid derivatives.
Spectroscopic and Crystallographic Analysis of Ethyl N 2 Methylphenyl Glycinate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For ethyl N-(2-methylphenyl)glycinate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide invaluable insights into its molecular framework.
¹H NMR Spectral Assignments
The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. Based on the analysis of related compounds, the following assignments can be predicted:
Aromatic Protons: The protons on the 2-methylphenyl ring are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The substitution pattern will lead to a complex splitting pattern.
Methylene (B1212753) Protons (CH₂): The two protons of the methylene group adjacent to the nitrogen atom are expected to produce a singlet or a finely split multiplet around δ 4.0 ppm.
Ethyl Group Protons: The ethyl ester moiety will give rise to a quartet for the methylene protons (-O-CH₂-) around δ 4.2 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3 ppm, with a typical coupling constant (J) of approximately 7 Hz.
Amine Proton (NH): The proton attached to the nitrogen atom is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Methyl Phenyl Protons: The methyl group attached to the aromatic ring will likely appear as a singlet in the upfield region, around δ 2.3 ppm.
For comparison, the ¹H NMR spectrum of the closely related compound, ethyl N-methyl-N-(o-tolyl)glycinate, in CDCl₃ shows signals at δ 7.16-6.96 (m, 4H, aromatic), 4.17 (q, J = 7.1 Hz, 2H, OCH₂), 3.73 (s, 2H, NCH₂), 2.87 (s, 3H, NCH₃), 2.32 (s, 3H, ArCH₃), and 1.25 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| -NH- | Variable | Broad Singlet |
| -N-CH₂-CO- | ~ 4.0 | Singlet |
| -O-CH₂-CH₃ | ~ 4.2 | Quartet |
| Ar-CH₃ | ~ 2.3 | Singlet |
| -O-CH₂-CH₃ | ~ 1.3 | Triplet |
¹³C NMR Spectral Characterization
The carbon-13 NMR (¹³C NMR) spectrum provides a count of the unique carbon environments in the molecule. For this compound, the following resonances are expected:
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 170-175 ppm.
Aromatic Carbons: The carbons of the phenyl ring will resonate in the δ 110-150 ppm region. The carbon bearing the amino group and the methyl-substituted carbon will have distinct chemical shifts from the other aromatic carbons.
Methylene Carbon (O-CH₂): The carbon of the ethyl group attached to the oxygen atom is expected around δ 60-65 ppm.
Methylene Carbon (N-CH₂): The methylene carbon adjacent to the nitrogen is anticipated in the region of δ 50-55 ppm.
Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the aromatic ring will appear in the upfield region, around δ 15-20 ppm.
Methyl Carbon (O-CH₂-CH₃): The terminal methyl carbon of the ethyl group will be the most shielded, appearing at approximately δ 14 ppm.
The ¹³C NMR spectrum of ethyl N-methyl-N-(o-tolyl)glycinate in CDCl₃ displays peaks at δ 171.0 (C=O), 150.7, 132.0, 131.2, 126.3, 123.0, 120.2 (aromatic carbons), 60.5 (OCH₂), 57.4 (NCH₂), 41.4 (NCH₃), 18.3 (ArCH₃), and 14.2 (OCH₂CH₃).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 170 - 175 |
| Aromatic-C | 110 - 150 |
| -O-CH₂- | 60 - 65 |
| -N-CH₂- | 50 - 55 |
| Ar-CH₃ | 15 - 20 |
| -O-CH₂-CH₃ | ~ 14 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.
C=C Stretches: Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range.
C-O Stretch: The C-O stretching of the ester group will show a strong band in the 1000-1300 cm⁻¹ region.
The IR spectrum of the related ethyl N-methyl-N-(o-tolyl)glycinate shows characteristic peaks at 2964, 1742 (C=O), 1478, 1190, and 750 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium-Strong |
| C=O (Ester) Stretch | 1735 - 1750 | Strong |
| C=C (Aromatic) Stretch | 1450 - 1600 | Medium-Weak |
| C-N Stretch | 1250 - 1360 | Medium |
| C-O (Ester) Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₁H₁₅NO₂), the molecular ion peak [M]⁺ is expected at m/z 193.24. hmdb.ca
Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for N-phenylglycine derivatives include the loss of the ethoxycarbonyl group (-COOEt) and cleavage of the C-N bond. The fragmentation of the aromatic ring can also provide structural information. A GC-MS analysis of this compound has been mentioned in a patent, indicating its volatility and suitability for this technique. hmdb.ca
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. For instance, the HRMS (ESI) of ethyl N-methyl-N-(o-tolyl)glycinate showed a [M+Na]⁺ peak at m/z 230.1156, which is consistent with its molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. N-substituted anilines typically exhibit characteristic absorption bands in the UV region. acs.org The UV-Vis spectrum of this compound is expected to show absorption maxima related to the π → π* transitions of the substituted benzene (B151609) ring. The position of these maxima can be influenced by the nature of the solvent. For example, o-toluidine, a related structure, shows a UV absorption peak between 340 and 355 nm. researchgate.net
X-ray Crystallography and Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. For compounds like this compound, which may be synthesized as part of broader chemical studies, obtaining a single crystal suitable for SCXRD analysis is a critical step. The diffraction pattern generated when a single crystal is exposed to an X-ray beam provides the raw data to solve the crystal structure.
In related structures, such as derivatives of ethyl glycinate (B8599266), the conformation is often stabilized by intramolecular interactions. For example, in ethyl N-salicylideneglycinate dyes, intramolecular hydrogen bonding is a key feature. mdpi.com Similarly, in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the molecular conformation is influenced by the spatial arrangement of its bulky substituents. nih.gov
A hypothetical data table for this compound, based on a potential crystal structure determination, is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| Density (calc) (g/cm³) | 1.235 |
Note: This data is hypothetical and for illustrative purposes only.
The manner in which molecules pack in a crystal lattice is governed by a variety of intermolecular interactions. SCXRD allows for the identification and geometric characterization of these interactions, such as hydrogen bonds, van der Waals forces, and potentially C-H···π interactions. For this compound, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a potential acceptor. The packing arrangement would reveal how these interactions create a three-dimensional supramolecular architecture.
In the crystal structures of similar molecules, such as ethyl 2-[5-(3-chlorobenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetate, C-H···O hydrogen bonds and π-π stacking interactions are significant in the crystal packing. nih.govresearchgate.net
For chiral molecules or those with stereogenic centers, SCXRD is the definitive method for establishing the absolute stereochemistry. While this compound itself is not chiral, derivatives with stereocenters would have their stereochemical integrity confirmed through this analysis. The Flack parameter, determined during the refinement of the crystal structure of a non-centrosymmetric crystal, can unambiguously assign the absolute configuration.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. semanticscholar.org It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This method provides a "fingerprint" of the intermolecular contacts.
The analysis generates a 3D surface around a molecule, colored according to various properties, and a 2D "fingerprint plot" that summarizes the intermolecular contacts. The fingerprint plot is a scatter plot of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (dᵢ) and outside the surface (dₑ). Different types of interactions appear in distinct regions of this plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated.
For this compound, one would expect significant contributions from H···H, C···H, and O···H contacts. The presence of the aromatic ring might also lead to C···C contacts indicative of π-π stacking. Analysis of derivatives shows that H···H contacts typically form the largest contribution to the Hirshfeld surface. nih.govnih.gov For example, in a thiophene-containing derivative, H···H and O···H/H···O interactions were the most significant contributors. researchgate.net
A hypothetical breakdown of intermolecular contacts for this compound from a Hirshfeld surface analysis is provided in the table below.
| Interaction Type | Hypothetical Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 25.0 |
| O···H/H···O | 20.0 |
| N···H/H···N | 5.0 |
| C···C | 3.0 |
| Others | 2.0 |
Note: This data is hypothetical and for illustrative purposes only.
The red, white, and blue color-coding on the d_norm surface provides a visual representation of the strength of these interactions, with red spots indicating close contacts that are shorter than the van der Waals radii. semanticscholar.org
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.
Geometry Optimization and Molecular Structure Prediction
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable, or ground state, conformation of the molecule. nih.gov For ethyl N-(2-methylphenyl)glycinate, this calculation would start with an initial guess of the structure, which is then iteratively refined to minimize the forces on each atom.
Table 1: Predicted Geometrical Parameters (Bond Lengths) for this compound (Note: The following data is illustrative of the output of a DFT calculation and is not from a published study on this specific molecule.)
| Bond | Predicted Bond Length (Å) |
| C=O | Data not available in literature |
| C-O (ester) | Data not available in literature |
| N-C (amine) | Data not available in literature |
| C-C (aromatic) | Data not available in literature |
Table 2: Predicted Geometrical Parameters (Bond Angles) for this compound (Note: The following data is illustrative of the output of a DFT calculation and is not from a published study on this specific molecule.)
| Angle | Predicted Bond Angle (°) |
| O=C-O | Data not available in literature |
| C-N-C | Data not available in literature |
| C-C-C (aromatic) | Data not available in literature |
Quantum Chemical Property Derivations
From the optimized geometry, various quantum chemical properties can be derived. These descriptors are crucial for understanding the molecule's reactivity and electronic nature.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. wuxiapptec.com The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for assessing chemical reactivity and kinetic stability. A small energy gap suggests that a molecule is more reactive. wuxiapptec.comresearchgate.net
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.de It is mapped onto the electron density surface, using a color scale to denote different potential values. Red, orange, and yellow colors typically indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net Blue colors represent positive potential (electron-deficient), indicating sites for nucleophilic attack, while green denotes neutral regions. researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atom, and positive potential around the amine hydrogen.
Table 3: Predicted Quantum Chemical Properties for this compound (Note: The following data is illustrative of the output of a DFT calculation and is not from a published study on this specific molecule.)
| Property | Predicted Value |
| HOMO Energy | Data not available in literature |
| LUMO Energy | Data not available in literature |
| HOMO-LUMO Gap (eV) | Data not available in literature |
Mechanistic Insights into Reaction Pathways
DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, chemists can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energy barriers. researchgate.net This provides a detailed understanding of how a reaction proceeds, whether it is a concerted or stepwise process. mdpi.com For instance, in studying the thermal decomposition of related ester compounds, DFT has been used to confirm that a reaction proceeds via a specific six-membered cyclic transition state. researchgate.netmdpi.com A similar approach could be applied to study the synthesis or degradation pathways of this compound, providing theoretical validation for proposed mechanisms.
Molecular Mechanics and Dynamics Simulations
While DFT provides a detailed electronic picture, molecular mechanics and dynamics simulations are used to study the motion and conformational behavior of molecules over time.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms (rotamers) that a molecule can adopt through the rotation of single bonds. lumenlearning.com Methods like Newman projections are used to analyze the energetics of these different conformations, such as staggered and eclipsed forms. youtube.comyoutube.comyoutube.com For a flexible molecule like this compound, with several rotatable bonds, molecular mechanics simulations can explore the potential energy landscape to identify low-energy, stable conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt in different environments.
Binding Energy Calculations (e.g., MM-GBSA in protein-ligand interactions)
In the context of drug design and molecular recognition, it is vital to predict how strongly a ligand binds to a protein receptor. nih.gov Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular method for estimating the free energy of binding of a ligand to a macromolecule. nih.govscispace.com
The method involves the following steps:
Molecular Dynamics (MD) Simulation: An MD simulation is run for the protein-ligand complex to generate a series of snapshots of the system over time. researchgate.net
Energy Calculations: For each snapshot, the free energy of binding is calculated as the difference between the energy of the complex and the energies of the individual receptor and ligand. nih.gov This includes molecular mechanics energy in the gas phase and solvation free energies.
Averaging: The binding free energy is averaged over all the snapshots to provide a final estimate.
This technique, while computationally less expensive than more rigorous methods, can effectively rank the binding affinities of different ligands to a target protein. nih.govresearchgate.net If this compound were to be investigated as a potential inhibitor for a specific enzyme, MM/GBSA could provide crucial predictions about its binding affinity and mode of interaction. researchgate.net
Structure-Activity Relationship (SAR) Modeling and Predictive Studies
While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively documented in publicly available literature, the principles of SAR and predictive modeling are highly applicable to this class of compounds. SAR studies investigate the relationship between the chemical structure of a molecule and its biological activity. For a compound like this compound, SAR modeling would explore how variations in its molecular structure affect a particular outcome, such as reaction yield, selectivity in a chemical transformation, or a specific biological interaction.
Predictive studies for N-aryl glycine (B1666218) derivatives often employ computational methods to build models that can forecast the properties of new, unsynthesized analogs. nih.gov These models are built on datasets of compounds with known activities. For instance, in the context of its use in synthesis, a predictive model could be developed to correlate structural features with the enantiomeric excess of a product formed in an asymmetric reaction where the glycinate (B8599266) acts as a chiral ligand.
The process of developing a QSAR model for this compound and its analogs would typically involve the following steps:
Data Set Preparation: A series of structurally related compounds would be synthesized, and their biological or chemical activity would be measured. For example, the methyl group on the phenyl ring could be moved to the meta or para position, or replaced with other substituents of varying size and electronic properties (e.g., chloro, methoxy).
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure, including:
Steric properties: Molecular weight, volume, surface area, and specific steric parameters for the substituent on the phenyl ring.
Electronic properties: Dipole moment, partial charges on atoms, and parameters describing the electron-donating or electron-withdrawing nature of substituents (e.g., Hammett constants).
Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which indicates how the compound distributes between fatty and aqueous environments.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find a mathematical equation that correlates the calculated descriptors with the measured activity. nih.gov For more complex relationships, machine learning algorithms may be employed. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not a result of chance correlation. nih.gov
For N-phenylglycine derivatives, studies have shown that substituents on the phenyl ring can significantly influence their activity in various contexts, such as their interaction with metabotropic glutamate (B1630785) receptors. nih.gov Although these studies focus on different endpoints, the methodologies are transferable. A hypothetical SAR study on this compound could reveal, for example, that the position and size of the substituent on the phenyl ring are critical for a specific activity, providing a rationale for the targeted design of more effective compounds.
Table 1: Key Molecular Descriptors for SAR Modeling of this compound Analogs
| Descriptor Type | Example Descriptors | Potential Impact on Activity |
| Steric | Molecular Volume, Surface Area, Substituent van der Waals radius | Can influence how the molecule fits into an active site or how it interacts with other reactants in a transition state. |
| Electronic | Partial Atomic Charges, Dipole Moment, Hammett Constants | Affects electrostatic interactions, hydrogen bonding capability, and the reactivity of the amine and ester groups. |
| Hydrophobic | LogP | Influences solubility and the ability to cross biological membranes or partition into nonpolar environments. |
Theoretical Studies of Aggregation Behavior (e.g., Organolithium Aggregates)
There is a notable absence of specific theoretical studies in the scientific literature concerning the aggregation behavior of this compound, particularly with organolithium species. However, theoretical modeling is a powerful tool for understanding the aggregation of lithium enolates and amides, which are structurally related to the species that could be formed from the deprotonation of this compound. Such studies are crucial because the state of aggregation (i.e., whether the molecules exist as monomers, dimers, tetramers, or higher-order clusters) can profoundly affect the reactivity and stereoselectivity of these reagents in organic synthesis.
Theoretical investigations into the aggregation of related lithium compounds typically employ quantum mechanical calculations, most notably Density Functional Theory (DFT). These studies can provide fundamental insights into:
Aggregate Structures: Predicting the most stable three-dimensional arrangements of the lithium species in solution. This includes the geometry of the core lithium and heteroatom framework (e.g., a cubane-like tetramer or a planar dimer) and the conformation of the organic ligands.
Thermodynamic Stability: Calculating the relative energies of different aggregation states (monomer, dimer, etc.) to determine which is likely to be predominant under specific conditions (e.g., in different solvents). The solvent is often modeled both implicitly (as a polarizable continuum) and explicitly (by including a few solvent molecules in the calculation) to accurately capture its effect on aggregation.
Reaction Pathways: Modeling the reaction of different aggregates with an electrophile. This can reveal whether a less stable, more reactive monomer is the active species, or if the aggregate itself reacts directly. These calculations help to rationalize experimentally observed reaction rates and stereochemical outcomes.
For a compound like this compound, deprotonation at the nitrogen atom would form a lithium amide. The presence of both the nitrogen and the ester carbonyl group allows for chelation with the lithium ion, which would significantly influence the structure and stability of the resulting aggregates. Theoretical studies could explore how the ortho-methyl group on the phenyl ring sterically influences the aggregation equilibrium, potentially favoring smaller, more reactive aggregates compared to its non-methylated counterpart, N-phenylglycine ethyl ester. Understanding these aggregation phenomena is key to controlling the reactivity and selectivity of such species in synthetic applications.
Table 2: Potential Theoretical Investigations on this compound Aggregates
| Area of Investigation | Computational Method | Information Gained |
| Aggregate Geometry | Density Functional Theory (DFT) with geometry optimization | Prediction of stable monomeric, dimeric, and higher-order aggregate structures. |
| Relative Stability | DFT with frequency calculations | Determination of the relative free energies of different aggregates to predict the dominant species in solution. |
| Solvent Effects | Implicit and explicit solvent models in DFT calculations | Understanding how the solvent influences the aggregation equilibrium and the structure of the aggregates. |
| Reactivity and Selectivity | DFT transition state searching | Elucidation of reaction mechanisms and the origins of stereoselectivity in reactions involving the aggregates. |
Biological Activity Investigations in in Vitro Systems and Non Human Models
Investigation of Cytotoxic Effects on Cell Lines (e.g., HepA cell line)
Without any scientific data on these specific endpoints for ethyl N-(2-methylphenyl)glycinate, it is impossible to provide a scientifically accurate and informative article that adheres to the requested structure and content.
Interaction Studies with Biological Targets
The biological activity of a compound is intrinsically linked to its ability to interact with biological macromolecules. For this compound, its aromatic and hydrogen-bonding capable moieties are of primary interest in understanding its potential biological interactions.
Role of Aromatic Moieties (e.g., π-π interactions)
The presence of a 2-methylphenyl group in this compound introduces an aromatic moiety that can participate in π-π stacking interactions. These non-covalent interactions are crucial for the binding of small molecules to biological targets such as proteins and nucleic acids. The electron-rich π-system of the benzene (B151609) ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins, or with the nucleobases of DNA and RNA. Such interactions, while individually weak, can collectively contribute significantly to the binding affinity and specificity of a molecule.
While direct studies on the π-π interactions of this compound are not extensively documented, the behavior of other aromatic-containing molecules provides a strong basis for inferring its potential. The stability and orientation of a ligand within a binding pocket are often dictated by these stacking forces. The methyl group on the phenyl ring can further influence these interactions through steric effects and by modulating the electronic properties of the aromatic system.
Hydrogen Bonding Interactions
Hydrogen bonding is a fundamental interaction in biological systems, governing the structure of proteins and the pairing of nucleic acids. This compound possesses several functional groups capable of participating in hydrogen bonds. The secondary amine (-NH-) group can act as a hydrogen bond donor, while the carbonyl oxygen (=O) of the ester group can serve as a hydrogen bond acceptor.
Applications in Peptide Nucleic Acid (PNA) Synthesis
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain. nih.gov The backbone of PNA is typically composed of repeating N-(2-aminoethyl)glycine units, to which nucleobases are attached. nih.gov PNAs exhibit high binding affinity and specificity to their complementary nucleic acid sequences and are resistant to enzymatic degradation, making them promising candidates for therapeutic and diagnostic applications. nih.goviris-biotech.de
The structural similarity of this compound to the N-substituted glycine (B1666218) monomers used in PNA synthesis is noteworthy. While direct incorporation of the 2-methylphenyl group into the PNA backbone is not a standard modification, the core structure of N-substituted ethyl glycinate (B8599266) is a key precursor for PNA monomers. For instance, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate is a critical step in preparing PNA building blocks. This suggests that with appropriate modifications, derivatives of this compound could potentially be explored for creating novel PNA analogs with unique properties. The introduction of an aromatic side chain directly onto the backbone nitrogen could influence the conformational properties and binding characteristics of the resulting PNA.
Development of Lead Compounds for Therapeutic Areas (excluding specific drug applications)
A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure/activity relationships, requiring modification to improve its properties. The structural motifs present in this compound, namely the N-phenylglycine core, are found in various biologically active molecules.
While this compound itself has not been identified as a lead compound for a specific therapeutic area in published literature, its derivatives hold potential. The N-aryl glycine scaffold is a versatile starting point for chemical synthesis. By modifying the aromatic ring with different substituents or altering the ester group, a library of analogs can be generated for screening against various biological targets. This approach is a common strategy in the early stages of drug discovery to identify novel lead compounds. The development of such a library based on the this compound scaffold could lead to the discovery of molecules with desirable therapeutic properties.
Below is a table summarizing the key structural features of this compound and their potential roles in biological interactions.
| Structural Feature | Potential Biological Interaction/Application |
| 2-Methylphenyl Group | π-π stacking with aromatic amino acids or nucleobases. |
| Secondary Amine (-NH-) | Hydrogen bond donor. |
| Carbonyl Oxygen (=O) | Hydrogen bond acceptor. |
| N-substituted Glycine Core | Potential building block for Peptide Nucleic Acid (PNA) analogs. |
| Overall Structure | Scaffold for the development of new lead compounds. |
Catalytic Applications of Ethyl N 2 Methylphenyl Glycinate Analogs
Asymmetric Catalysis
The application of ethyl N-(2-methylphenyl)glycinate analogs is prominent in asymmetric catalysis, where the goal is to synthesize chiral molecules with high enantiomeric purity. These analogs are utilized as substrates or precursors to ligands in reactions that establish key stereocenters.
The enantioselective alkylation of glycine (B1666218) derivatives is a cornerstone method for constructing α-stereogenic carbonyl compounds and unnatural α-amino acids. buchler-gmbh.com Analogs such as glycine Schiff bases, including ethyl glycinate (B8599266) benzophenone (B1666685) imine, function as glycine anion equivalents. buchler-gmbh.comresearchgate.net These substrates undergo α-alkylation under phase-transfer catalysis (PTC) conditions with chiral catalysts, typically derived from Cinchona alkaloids. buchler-gmbh.comnih.gov
The choice of the chiral catalyst dictates the resulting stereochemistry. For instance, using a Cinchonine-derived phase-transfer catalyst can lead to the formation of (R)-α-amino acid derivatives, while a Cinchonidine-based catalyst yields the corresponding (S)-enantiomers. buchler-gmbh.com This method is valued for its operational simplicity, scalability, and predictable stereochemical outcomes. buchler-gmbh.com Research has focused on designing malonate substrates that are stable under the basic PTC conditions, preventing hydrolysis and leading to high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.gov
Table 1: Enantioselective Phase-Transfer Catalytic α-Alkylation
| Substrate Type | Catalyst Type | Key Feature | Outcome |
|---|---|---|---|
| Glycine Schiff Base | Cinchona Alkaloid PTC | Greener, sustainable alternative | Access to (R)- and (S)-α-amino acid derivatives buchler-gmbh.com |
Analogs of this compound are integral to the synthesis of chiral dipeptides through asymmetric hydrogenation. Esters of N-acyl-(2-fluorophenyl)dehydroalanyl-(R)- or (S)-phenylalanine, which are structural analogs, have been successfully hydrogenated. nih.gov This reaction employs cationic rhodium complexes featuring chiral diphosphine ligands like PROPRAPHOS and BPPM. nih.gov
Chiral guanidines have emerged as effective organocatalysts for mediating asymmetric reactions, including Michael additions. researchgate.net These catalysts create a specific chiral environment for the reaction. researchgate.net In this context, analogs of this compound can act as nucleophilic partners.
One notable application is the asymmetric one-pot hydrocyanation/Michael reaction involving α-aryl diazoacetates. rsc.org Using a chiral guanidinium (B1211019) salt in conjunction with a copper(I) bromide catalyst, this reaction with N-phenylmaleimides produces cyanide-containing pyrrolidine-2,5-diones in good yields and with excellent diastereo- and enantioselectivities. rsc.org Another strategy involves the intramolecular aza-Michael addition, where a guanidine (B92328) moiety acts as an internal nucleophile following a primary reaction, leading to the formation of complex polycyclic structures. nih.gov
Phase Transfer Catalysis Systems
Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents that are soluble in two immiscible phases. Analogs of this compound, particularly Schiff bases derived from glycine ethyl ester, are well-suited for PTC applications. researchgate.net These compounds serve as glycine anion equivalents, which can be alkylated using methods like ion-pair extraction or under solid-liquid and liquid-liquid PTC conditions. researchgate.net
The efficiency of these reactions is significantly enhanced by chiral PTC catalysts, such as N-benzylcinchoninium chloride or (S,S)-3,4,5-trifluorophenyl-NAS bromide, which facilitate the transfer of the glycine enolate from the aqueous or solid phase to the organic phase where the alkylating agent resides. researchgate.netnih.gov This methodology is recognized as a more sustainable and environmentally conscious approach compared to other synthetic alternatives for producing chiral amino acids. buchler-gmbh.com The development of specialized malonate substrates has further refined this process, ensuring high enantioselectivity and preventing unwanted side reactions like hydrolysis under the basic conditions of PTC. nih.gov
Cross-Coupling Reactions (e.g., Palladium-catalyzed C-C bond formations)
Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds. Ligands derived from analogs of this compound play a crucial role in the efficacy of these transformations. Specifically, N-2-methylphenyloxamate, an analog formed by modifying the glycinate structure, serves as a ligand in novel palladium(II) complexes. researchgate.net
New bis(oxamato)palladate(II) complexes, such as (n-Bu4N)2[Pd(2-Mepma)2]·4H2O, have been synthesized and characterized. researchgate.net In this complex, the palladium(II) ion is coordinated by two nitrogen and two oxygen atoms from two deprotonated N-2-methylphenyloxamate ligands, resulting in a square planar geometry. researchgate.net These complexes have demonstrated high efficiency as pre-catalysts in Heck and Suzuki coupling reactions, particularly when using aryl iodides and bromides in an ionic liquid medium like tetra-n-butylammonium bromide. researchgate.net A key advantage of this system is the ability to recover and reuse the catalyst multiple times without a significant loss of its high reactivity. researchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions with an N-2-Methylphenyloxamate Ligand
| Reaction | Substrates | Catalyst System | Medium | Outcome |
|---|---|---|---|---|
| Heck Coupling | Aryl iodides/bromides | (n-Bu4N)2[Pd(2-Mepma)2] | n-Bu4NBr (Ionic Liquid) | Highly efficient, catalyst reusable >8 times researchgate.net |
The broader field of palladium catalysis also relies on bulky monodentate phosphine (B1218219) ligands with biaryl backbones to promote C-C bond formation effectively. mit.edu
Role as a Ligand Precursor in Coordination Chemistry
This compound and its analogs are valuable precursors for synthesizing organic ligands used in coordination chemistry. nih.gov These ligands, often featuring chelating atoms like nitrogen and oxygen, can coordinate with a wide range of metal ions to form stable complexes with diverse applications. mdpi.comnih.govthepharmajournal.com
For example, the N-2-methylphenyloxamate ligand, derived from an analog, forms stable square planar complexes with palladium(II). researchgate.net Similarly, other amino acid-based ligands are known to form complexes with biologically relevant metals like magnesium, where they act as bidentate chelates. mdpi.com The resulting metal complexes can possess enhanced pharmacological properties or unique catalytic activities. nih.govthepharmajournal.com The design of new coordination complexes with specific biological activities is a rapidly developing area of medicinal chemistry, where the organic ligand plays a critical role in determining the final properties of the metal-based compound. nih.gov The synthesis of these complexes allows for the development of new therapeutic agents and advanced catalysts. nih.govthepharmajournal.com
Future Research Directions and Prospects
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of glycine (B1666218) derivatives is continually evolving, with a strong emphasis on developing more efficient, scalable, and environmentally benign methodologies. Future research on ethyl N-(2-methylphenyl)glycinate will likely focus on moving beyond traditional methods toward innovative synthetic strategies.
One promising avenue is the adoption of catalyst-free, multi-component reactions. A recently developed three-component reaction of amines, azodicarboxylates, and diazoalkanes proceeds under green and sustainable conditions to produce a variety of hydrazino-containing glycine derivatives in high yields without the need for metal catalysts or light irradiation. rsc.org Applying a similar one-pot, catalyst-free strategy to the synthesis of this compound could significantly improve its production efficiency and environmental footprint.
Furthermore, photoinduced catalysis presents a modern and mild approach for forming C-C bonds. The direct alkylation of glycine derivatives has been achieved using photoinduced palladium catalysis, which operates under simple conditions and shows remarkable tolerance for diverse functional groups. acs.org Investigating such photo-catalytic methods for the synthesis or modification of this compound could provide access to novel analogs and overcome limitations of classical thermal reactions. Another relevant strategy is reductive alkylation, which has been used for the scalable, high-yield, and chromatography-free synthesis of related compounds like ethyl N-[(2-Boc-amino)ethyl]glycinate. nih.gov
Advanced Computational Studies for De Novo Design and Optimization
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For this compound, advanced computational studies will be instrumental in designing new molecules with optimized characteristics.
Density Functional Theory (DFT) calculations, which have been successfully used to verify the structures and electronic properties of related N-salicylideneglycinate dyes, can be employed. mdpi.com Such studies on this compound could elucidate its electronic structure, reactivity, and spectroscopic properties, providing a foundation for rational design.
Moreover, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles is a critical step in modern drug discovery. jscimedcentral.com Applying these computational models to this compound and its virtual analogs would enable early-stage filtering of candidates with poor pharmacokinetic properties or potential toxicity, thereby streamlining the development process. jscimedcentral.com Molecular docking simulations could further predict the binding interactions of these compounds with biological targets, helping to prioritize candidates for synthesis and in vitro testing. jscimedcentral.commdpi.com
Expanded Biological Profiling in Diverse In Vitro Models
While the biological activities of this compound are not yet extensively documented, future research should involve broad screening across a variety of in vitro models to uncover its therapeutic potential. This profiling should encompass a wide range of biological targets to identify any significant effects. mdpi.com
A key area of investigation could be its interaction with enzymes central to neurotransmission and metabolism. For instance, assays for the inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative disorders like Alzheimer's disease, would be highly relevant. mdpi.com Additionally, the glycine cleavage system, a critical multi-enzyme complex in mitochondrial metabolism, represents another important target. nih.gov Investigating whether this compound or its derivatives can modulate this system could reveal new therapeutic applications. nih.gov The evaluation should also include screening against various cancer cell lines, testing for anti-inflammatory properties, and assessing antioxidant capacity to build a comprehensive biological activity profile. mdpi.com
Design and Synthesis of Conformationally Restricted Analogs
To enhance the potency, selectivity, and pharmacokinetic properties of this compound, the design and synthesis of conformationally restricted analogs represent a logical next step. By "locking" the molecule into a specific three-dimensional shape that mimics its bioactive conformation, it is possible to improve its binding affinity for a biological target and reduce off-target effects.
This can be achieved by introducing cyclic constraints or bulky substituents into the molecular structure. For example, incorporating the ethyl glycinate (B8599266) backbone into a ring system or linking the phenyl ring to the nitrogen atom via an additional bridge would drastically reduce its conformational flexibility. The insights gained from advanced computational studies would be invaluable in designing analogs with the desired spatial arrangement of key functional groups. Synthesis of these rigid structures, followed by biological evaluation, would provide crucial structure-activity relationship (SAR) data, guiding further optimization efforts.
Development of New Catalytic Systems Incorporating Glycinate Derivatives
Glycine derivatives are not only synthetic targets but can also serve as crucial components in catalytic systems. Future research could explore the use of this compound as a ligand in the development of novel transition metal catalysts. The coordination of such organic biomolecules with transition metals can lead to complexes with unique catalytic properties. mdpi.com
Research has shown that glycine derivatives can be used in photoinduced palladium catalysis, highlighting their role in modern catalytic transformations. acs.org this compound could be used to create new chiral ligands for asymmetric catalysis, where the specific steric and electronic properties of the N-(2-methylphenyl) group could influence the stereochemical outcome of a reaction. Furthermore, the development of metal complexes using this glycinate derivative could lead to new catalysts for a range of organic transformations, building on work where other adducts have been complexed with metals like copper, nickel, and cobalt. mdpi.com
Future Research Directions for this compound
| Research Area | Methodology | Key Objective |
| Novel Synthetic Routes | Photoinduced catalysis, multi-component reactions, green chemistry principles. | To develop more efficient, scalable, and environmentally friendly synthetic pathways. rsc.orgacs.org |
| Computational Studies | Density Functional Theory (DFT), ADME-Tox prediction, molecular docking. | To enable de novo design, predict molecular properties, and optimize for biological activity. mdpi.comjscimedcentral.com |
| Biological Profiling | Diverse in vitro enzyme and cell-based assays (e.g., cholinesterase, cancer lines). | To build a comprehensive profile of biological activities and identify therapeutic potential. mdpi.com |
| Analog Design | Synthesis of cyclic or sterically hindered derivatives. | To create conformationally restricted analogs with enhanced potency and selectivity. |
| New Catalytic Systems | Use as a ligand for transition metal complexes. | To develop novel catalysts for asymmetric synthesis and other organic transformations. mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl N-(2-methylphenyl)glycinate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, analogous glycinate esters are prepared by reacting amines with activated esters (e.g., ethyl chloroacetate) in dichloromethane (CH₂Cl₂) under controlled conditions . Optimization involves adjusting variables such as temperature (e.g., room temperature vs. reflux), solvent polarity, and catalyst use (e.g., triethylamine for acid scavenging). Factorial design experiments (varying ≥2 variables systematically) can identify optimal yields .
- Key Parameters : Monitor reaction progress via TLC or NMR. Purify via column chromatography using gradients of ethyl acetate/hexane.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm structure via peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), aromatic protons (δ ~6.5–7.5 ppm), and glycinate backbone (δ ~3.5–4.0 ppm for N–CH₂–COO) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₅NO₂: theoretical 193.11 g/mol).
- IR : Look for ester C=O stretch (~1740 cm⁻¹) and N–H bending (if applicable) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods for volatile solvents (e.g., CH₂Cl₂) and closed systems to minimize exposure .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use dust respirators during solid-phase handling .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid long-term storage due to potential ester hydrolysis .
Advanced Research Questions
Q. How can factorial design be applied to study the influence of substituents on the reactivity of this compound in catalytic reactions?
- Methodological Answer : A 2³ factorial design could test variables: (1) catalyst type (e.g., Pd/C vs. organocatalysts), (2) solvent polarity (e.g., DMF vs. THF), and (3) temperature (25°C vs. 60°C). Response variables include yield and enantiomeric excess (if applicable). Statistical tools (ANOVA) analyze interactions between variables .
- Example : Testing Suzuki-Miyaura coupling with aryl halides could reveal steric effects from the 2-methylphenyl group .
Q. How should researchers address contradictory data in reported synthesis yields of this compound derivatives?
- Methodological Answer :
Replication : Repeat experiments under identical conditions (solvent purity, equipment calibration).
Literature Meta-Analysis : Compare methodologies across studies (e.g., isolation techniques, drying protocols). For instance, yields may vary due to unoptimized workup (e.g., aqueous vs. organic phase separation) .
Advanced Analytics : Use HPLC to quantify impurities or side products (e.g., hydrolyzed glycine derivatives) .
Q. What theoretical frameworks guide the study of this compound’s hydrolysis kinetics under varying pH conditions?
- Methodological Answer :
- Transition State Theory : Model pH-dependent hydrolysis (acid-catalyzed vs. base-catalyzed mechanisms). For example, under acidic conditions, protonation of the ester carbonyl accelerates nucleophilic attack by water.
- Experimental Validation : Conduct kinetic studies using UV-Vis spectroscopy to track ester degradation at λ_max ~210–230 nm. Compare rate constants (k) at pH 2, 7, and 12 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
